2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid
Overview
Description
2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid, also known as Thiodiglycolic acid-d4 (TDGA-d4), is a chemical compound with the molecular formula C4H2D4O4S and a molecular weight of 154.18 g/mol1. It contains four deuterium atoms at the 2, 2, 2’, and 2’ positions1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid from the web search results.Molecular Structure Analysis
The molecular structure of 2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid consists of four deuterium atoms at the 2, 2, 2’, and 2’ positions1. The presence of these deuterium atoms could potentially influence the compound’s reactivity and interactions with other molecules.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid are not explicitly mentioned in the web search results. However, it’s known that the compound has a molecular weight of 154.18 g/mol1.Scientific Research Applications
Synthesis and Application in Organic Chemistry
2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid and its derivatives play a significant role in organic chemistry, particularly in the synthesis of biologically active compounds. For instance, Andzans et al. (2013) described the synthesis of lipophilic derivatives of this compound, which have shown promise in enzymatic hydrolysis, an essential process in the creation of enantiomerically pure compounds (Andzans et al., 2013). Additionally, Rudyakova et al. (2006) explored hydrolytic transformations of derivatives of this compound, indicating their utility in creating N-arylsulfonyl-2-aminoacetic acids, crucial in various synthetic pathways (Rudyakova et al., 2006).
Photoinitiation and Polymerization
The compound and its related derivatives have been used in the field of polymer chemistry as well. Aydın et al. (2003) demonstrated the use of similar compounds in initiating free radical polymerization, a critical process in creating various polymer materials (Aydın et al., 2003).
Biochemistry and Enzyme Inhibition
In the realm of biochemistry, derivatives of 2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid have been studied for their enzyme inhibition properties. Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, potential inhibitors of thymidylate synthase, an enzyme crucial in DNA synthesis (Gangjee et al., 1996).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential in drug development. Carcanague et al. (2002) studied compounds with structures derived from similar compounds for their activity against Helicobacter pylori, a bacterium linked to gastric ulcers (Carcanague et al., 2002).
Analytical Chemistry
The compound and its derivatives are also significant in analytical chemistry. Shen et al. (2012) described a method involving similar compounds for measuring discrete hydrogen sulfide pools in biological specimens, showcasing its utility in analytical methods (Shen et al., 2012).
Safety And Hazards
The safety and hazards associated with 2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid are not available in the web search results.
Future Directions
The future directions for the research and application of 2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid are not available in the web search results.
Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or contact a chemical supplier12.
properties
IUPAC Name |
2-[carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZICZIVKIMRNE-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)SC([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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